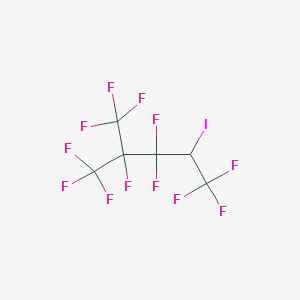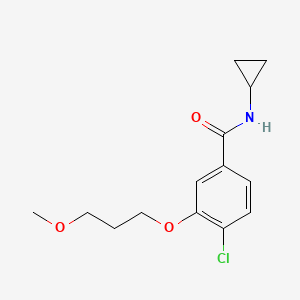![molecular formula C26H50O8Si2 B14186462 [1,4-Phenylenebis(methyleneoxypropane-3,1-diyl)]bis(triethoxysilane) CAS No. 838837-78-8](/img/structure/B14186462.png)
[1,4-Phenylenebis(methyleneoxypropane-3,1-diyl)]bis(triethoxysilane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1,4-Phenylenebis(methyleneoxypropane-3,1-diyl)]bis(triethoxysilane): is a chemical compound known for its unique structure and properties. It is a type of silane compound that contains both phenylene and triethoxysilane groups, making it useful in various industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1,4-Phenylenebis(methyleneoxypropane-3,1-diyl)]bis(triethoxysilane) typically involves the reaction of 1,4-phenylenebis(methyleneoxypropane-3,1-diyl) with triethoxysilane under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a platinum or palladium complex, to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using specialized equipment to ensure high yield and purity. The process often includes steps such as purification and distillation to remove any impurities and obtain the final product in its pure form.
化学反応の分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized products.
Reduction: It can also participate in reduction reactions, where it is reduced by reducing agents to form reduced products.
Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized silane derivatives, while reduction may produce reduced silane compounds.
科学的研究の応用
Chemistry: In chemistry, [1,4-Phenylenebis(methyleneoxypropane-3,1-diyl)]bis(triethoxysilane) is used as a precursor for the synthesis of various organosilicon compounds. It is also used in the development of new materials with unique properties.
Biology: In biological research, this compound is used in the modification of biomolecules and surfaces to enhance their properties and functionality. It is also used in the development of biosensors and diagnostic tools.
Medicine: In medicine, the compound is explored for its potential use in drug delivery systems and as a component in medical devices. Its unique structure allows for the modification of surfaces to improve biocompatibility and functionality.
Industry: In industrial applications, [1,4-Phenylenebis(methyleneoxypropane-3,1-diyl)]bis(triethoxysilane) is used in the production of coatings, adhesives, and sealants. It is also used in the development of advanced materials for various applications, including electronics and aerospace.
作用機序
The mechanism of action of [1,4-Phenylenebis(methyleneoxypropane-3,1-diyl)]bis(triethoxysilane) involves its interaction with various molecular targets and pathways. The compound can form covalent bonds with other molecules, leading to the modification of their properties. This interaction can affect the stability, reactivity, and functionality of the target molecules, making it useful in various applications.
類似化合物との比較
[1,4-Phenylenebis(methyleneoxypropane-3,1-diyl)]bis(dimethoxysilane): Similar structure but with dimethoxysilane groups instead of triethoxysilane.
[1,4-Phenylenebis(methyleneoxypropane-3,1-diyl)]bis(trimethoxysilane): Similar structure but with trimethoxysilane groups instead of triethoxysilane.
Uniqueness: The uniqueness of [1,4-Phenylenebis(methyleneoxypropane-3,1-diyl)]bis(triethoxysilane) lies in its triethoxysilane groups, which provide distinct properties and reactivity compared to similar compounds with different silane groups. This makes it particularly useful in applications where specific reactivity and properties are required.
特性
CAS番号 |
838837-78-8 |
|---|---|
分子式 |
C26H50O8Si2 |
分子量 |
546.8 g/mol |
IUPAC名 |
triethoxy-[3-[[4-(3-triethoxysilylpropoxymethyl)phenyl]methoxy]propyl]silane |
InChI |
InChI=1S/C26H50O8Si2/c1-7-29-35(30-8-2,31-9-3)21-13-19-27-23-25-15-17-26(18-16-25)24-28-20-14-22-36(32-10-4,33-11-5)34-12-6/h15-18H,7-14,19-24H2,1-6H3 |
InChIキー |
IIJCAYDRQJVRMM-UHFFFAOYSA-N |
正規SMILES |
CCO[Si](CCCOCC1=CC=C(C=C1)COCCC[Si](OCC)(OCC)OCC)(OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[12-(1,3-Dioxolan-2-yl)-2-methyldodecan-2-yl]oxy}ethan-1-ol](/img/structure/B14186392.png)
![1H-Indazole-3-carboxylic acid, 1-[(2,4-difluorophenyl)methyl]-](/img/structure/B14186407.png)


![N-[(4-Hydroxyphenyl)carbamoyl]docosanamide](/img/structure/B14186422.png)

![2,3-Bis{[(tricyclohexylstannyl)oxy]carbonyl}pyridine](/img/structure/B14186434.png)
![6-[(Trimethylsilyl)methyl]hepta-4,6-dien-1-ol](/img/structure/B14186437.png)

![Morpholine, 4-[1-propyl-1-(2-thienyl)butyl]-](/img/structure/B14186445.png)
![3-[(Diphenylphosphoryl)methyl]benzene-1,2-diol](/img/structure/B14186447.png)

![4-Pyrimidinamine, N-[1-[4-(4-fluorophenoxy)phenyl]propyl]-6-propyl-](/img/structure/B14186469.png)
